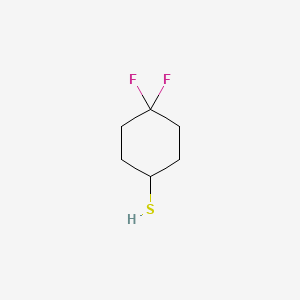

4,4-Difluorocyclohexane-1-thiol

Description

The introduction of fluorine into organic scaffolds can induce significant changes in their physical and chemical properties. The high electronegativity of fluorine can alter the electron distribution within a molecule, impacting acidity, basicity, and the propensity for certain reactions. youtube.com In parallel, the thiol group (-SH) is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation to form disulfides, sulfinic acids, and sulfonic acids. The unique reactivity of thiols has been harnessed in various "click chemistry" reactions, such as thiol-ene and thiol-yne additions, which are prized for their efficiency and selectivity. researchgate.netacs.org

The combination of a fluorinated cyclic system with a thiol group, as seen in 4,4-Difluorocyclohexane-1-thiol, creates a molecule with a distinct set of potential chemical behaviors. The cyclohexane (B81311) ring provides a three-dimensional scaffold, and the gem-difluoro substitution at the 4-position is expected to have a pronounced effect on the ring's conformation and the electronic environment of the thiol group. The synthesis of such molecules can be approached through various methods, including the functionalization of pre-existing fluorinated cyclohexanes or the introduction of fluorine into a thiol-containing ring system. For instance, a photocatalytic method has been reported for the synthesis of thiols from carboxylic acids, which successfully utilized 4,4-difluorocyclohexane-1-carboxylic acid as a precursor to obtain the corresponding thiol. figshare.comchemrxiv.org Another general approach involves the reduction of corresponding thioesters, which can be prepared from the respective cyclohexanols. researchgate.net

The presence of the fluorine atoms can influence the acidity of the thiol proton. The electron-withdrawing nature of the C-F bonds can lead to a polarization of the cyclohexane ring, which may result in an increased acidity of the thiol proton compared to its non-fluorinated analogue. This altered acidity can, in turn, affect the nucleophilicity of the corresponding thiolate, a key factor in many of its reactions.

| Property | Value/Description | Source |

| Molecular Formula | C6H10F2S | chemscene.com |

| Molecular Weight | 152.21 g/mol | chemscene.com |

| CAS Number | 1543102-18-6 | chemscene.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | SC1CCC(F)(F)CC1 | chemscene.com |

Structure

2D Structure

Properties

IUPAC Name |

4,4-difluorocyclohexane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2S/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDPCVKWDUEBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1S)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1543102-18-6 | |

| Record name | 4,4-difluorocyclohexane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 4,4 Difluorocyclohexane 1 Thiol and Its Precursors

Advanced Strategies for Constructing the 4,4-Difluorocyclohexane Core

Regioselective Difluorination Approaches to Cyclohexyl Rings

Regioselective difluorination ensures that the fluorine atoms are introduced at the desired position on the cyclohexane (B81311) ring. A common and effective method for achieving this is the deoxofluorination of a corresponding cyclic ketone. researchgate.net For instance, 4,4-difluorocyclohexanone (B151909) can be synthesized from the Dieckmann cyclization of a fluorinated pimelate. researchgate.net This ketone then serves as a versatile intermediate for further functionalization.

Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) on cyclic keto esters. researchgate.net This method provides access to gem-difluorinated esters, which are key intermediates for a variety of functional groups, including carboxylic acids, amines, and halides. researchgate.net The regioselectivity of these reactions is critical for ensuring the correct placement of the fluorine atoms, which significantly influences the molecule's properties. researchgate.net

Stereocontrol in the Introduction of gem-Difluoromethylene Units

While the synthesis of 4,4-difluorocyclohexane-1-thiol itself does not inherently involve stereocenters at the fluorinated carbon, the principles of stereocontrol are paramount in the broader context of fluorinated cyclohexane synthesis. The spatial arrangement of fluorine atoms can dramatically affect a molecule's conformation and biological activity. researchgate.net For example, the synthesis of all-cis-1,2,4,5-tetrafluorocyclohexane highlights the importance of stereochemistry in creating polar cyclohexane analogues. researchgate.net

In the context of gem-difluoromethylene units, stereocontrol becomes crucial when other substituents are present on the ring. Intramolecular trapping of α,α-difluoroalkyl radicals has been shown to be a viable method for the synthesis of enantiomerically pure gem-difluorocyclohexane derivatives. acs.orglookchem.com This approach allows for the controlled formation of specific stereoisomers, which is essential for developing drugs with optimized efficacy and safety profiles.

Functionalization of Fluorinated Cyclohexanones and Cyclohexanols

Fluorinated cyclohexanones and cyclohexanols are key precursors for introducing further diversity into the molecule. 4,4-Difluorocyclohexanone, for example, can undergo a variety of transformations. researchgate.netnih.gov Base-mediated α-functionalization with dimethyl carbonate can yield a β-ketoester, which can be further converted to an enol-triflate. nih.gov This intermediate can then participate in reactions like Suzuki coupling to introduce aryl substituents. nih.gov

Reduction of the ketone to the corresponding alcohol, 4,4-difluorocyclohexanol (B1296533), opens up another set of functionalization possibilities. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions.

Methodologies for Thiol Group Installation on Fluorinated Cyclohexyl Scaffolds

Once the 4,4-difluorocyclohexane core is established, the next critical step is the introduction of the thiol group. This is typically achieved through nucleophilic substitution reactions using sulfur-containing reagents.

Nucleophilic Substitution Reactions with Sulfur-Containing Reagents

Nucleophilic substitution is a fundamental and widely used method for forming carbon-sulfur bonds. universalclass.com This approach involves reacting a suitable electrophilic precursor, typically an alkyl halide, with a sulfur nucleophile.

A common and direct route to this compound involves the use of a 4,4-difluorocyclohexyl halide precursor. For instance, 4,4-difluorocyclohexyl bromide can be reacted with a thiolate nucleophile, such as sodium hydrosulfide (B80085) or potassium thioacetate (B1230152) followed by hydrolysis, to yield the desired thiol. nih.govmdpi.com The reaction of an alkyl halide with a thiolate is a classic S-N-2 reaction, where the thiolate ion displaces the halide. universalclass.com

The choice of the thiolate nucleophile and reaction conditions can be optimized to maximize the yield and purity of the final product. For example, using a protected thiol reagent like thioacetic acid can prevent the formation of disulfide byproducts. The subsequent deprotection step then reveals the free thiol.

| Precursor | Reagent | Product | Reaction Type |

| 4,4-Difluorocyclohexanone | Diethylaminosulfur trifluoride (DAST) | 4,4-Difluorocyclohexane | Deoxofluorination |

| 4,4-Difluorocyclohexyl bromide | Sodium hydrosulfide | This compound | Nucleophilic Substitution |

| 4,4-Difluorocyclohexyl bromide | Potassium thioacetate | This compound (after hydrolysis) | Nucleophilic Substitution |

Radical-Mediated Thiolation Protocols

Radical-based methods offer powerful alternatives for C–S bond formation, particularly for functionalizing unactivated C(sp³)–H bonds, which are abundant in saturated cyclic systems like cyclohexane.

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the direct functionalization of aliphatic C(sp³)–H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials. The general mechanism involves the generation of a carbon-centered radical on the cyclohexane ring, which is then trapped by a sulfur-based reagent.

Key strategies include:

Hydrogen Atom Transfer (HAT) : A photocatalyst, upon excitation by visible light, initiates a hydrogen atom transfer from an unactivated C–H bond of the 4,4-difluorocyclohexane substrate. chemrxiv.orgsciengine.com For instance, an excited triplet-state photosensitizer like thioxanthone can abstract a hydrogen atom directly. chemrxiv.orgrsc.org Alternatively, a chlorine radical, generated photocatalytically, can serve as the HAT agent. rsc.orgsciengine.com

Radical Trapping : The resulting cyclohexyl radical is trapped by a sulfur source. This can be a thiyl radical, generated concurrently from a disulfide or a specialized thiol donor like 1-(phenylthio)pyrrolidine-2,5-dione. chemrxiv.orgresearchgate.net The coupling of the two radical species forms the desired C–S bond, yielding a thioether. To obtain the final thiol, a cleavable sulfur source would be required.

These methods are notable for their ability to functionalize even unactivated alkanes under mild, ambient conditions. sciengine.comrsc.org

Table 3: Examples of Photoredox C(sp³)–H Thiolation Systems

| Photocatalyst/System | HAT Reagent | Sulfur Source | Substrate | Product Type | Reference |

| Thioxanthone | Excited PS* | 1-(phenylthio)pyrrolidine-2,5-dione | Cycloalkanes | Aryl-alkyl sulfide (B99878) | chemrxiv.orgrsc.org |

| EDA Complex (HCl/Na-sulfinate) | Chlorine radical | Sodium benzenesulfinate | Cycloalkanes | Aryl-alkyl sulfide | sciengine.com |

| Ir or Ru photocatalyst | Thiyl radical | Disulfide | Allylic C-H compounds | Allylic sulfide | researchgate.net |

Decarboxylative couplings provide a strategic route to convert readily available carboxylic acids into other functional groups. beilstein-journals.org For the synthesis of this compound, the corresponding precursor would be 4,4-difluorocyclohexanecarboxylic acid. While direct conversion to a thiol (sulfhydrylation) is challenging, two-step sequences involving decarboxylative C–S bond formation are well-documented.

A prominent approach involves photoredox-catalyzed decarboxylation to generate an alkyl radical, which is then coupled with a sulfur-based electrophile or radical trap. nih.gov

Radical Generation : The carboxylic acid is often converted into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, which is more easily reduced. nih.gov A photocatalyst, upon visible light irradiation, reduces the NHP ester via single-electron transfer (SET), leading to fragmentation and decarboxylation to produce a 4,4-difluorocyclohexyl radical. beilstein-journals.orgnih.gov

Sulfur Group Introduction : The generated radical can be trapped in several ways:

Thiocyanation : In a dual photoredox-copper catalytic system, the radical can be trapped by an inexpensive inorganic salt like potassium thiocyanate (B1210189) (KSCN). nih.gov The resulting 4,4-difluorocyclohexyl thiocyanate can then be reduced (e.g., with LiAlH₄) or hydrolyzed to the thiol.

Thiolation : The radical can be coupled with disulfide reagents to form a thioether. nih.govrsc.org If a cleavable disulfide (e.g., di-tert-butyl disulfide) is used, a subsequent deprotection step would yield the thiol.

Thioesterification : Merging photoredox and copper catalysis allows for the decarboxylative coupling of redox-active esters with thioacids to form thioesters, which are then hydrolyzed. acs.org

This family of reactions is valued for its mild conditions and high tolerance for other functional groups. nih.govrsc.org

Table 4: Decarboxylative Pathways to Thiol Precursors

| Method | Catalyst System | Sulfur Reagent | Precursor | Intermediate | Reference |

| Decarboxylative Thiocyanation | Photoredox/Copper | KSCN | NHP ester of 4,4-difluorocyclohexanecarboxylic acid | 4,4-Difluorocyclohexyl thiocyanate | nih.gov |

| Decarboxylative Thiolation | Photoredox | Fluorinated Disulfide | 4,4-Difluorocyclohexanecarboxylic acid | 4,4-Difluorocyclohexyl aryl sulfide | nih.gov |

| Decarboxylative Thioesterification | Photoredox/Copper | Thioacid | NHP ester of 4,4-difluorocyclohexanecarboxylic acid | 4,4-Difluorocyclohexyl thioester | acs.org |

Advanced Thiolation Reagents and Catalytic Systems

Advances in catalysis continue to provide more direct and efficient routes for thiol synthesis, often utilizing fundamental feedstocks like hydrogen sulfide.

The direct conversion of alcohols to thiols using hydrogen sulfide (H₂S) represents an atom-economical approach to thiol synthesis. This transformation is typically facilitated by heterogeneous acid-base catalysts at elevated temperatures.

The reaction involves the activation of the alcohol on the catalyst surface. Acidic sites on the catalyst protonate the hydroxyl group of 4,4-difluorocyclohexanol, turning it into a good leaving group (water). Subsequently, H₂S or its conjugate base (HS⁻), interacting with basic sites on the catalyst, attacks the resulting carbocation or activated alcohol in a nucleophilic substitution, yielding this compound. rsc.org

The selectivity of this process is highly dependent on the catalyst properties and reaction conditions. Catalysts with strong acid sites can promote the dehydration of the alcohol to form alkenes as a side reaction. In contrast, catalysts with a balance of weak Lewis acid sites and strong basic sites tend to be more selective for thiol formation, although potentially less active. rsc.org This method has been studied for various primary and secondary alcohols, suggesting its potential applicability to the 4,4-difluorocyclohexanol substrate. rsc.org

Applications of Silanethiols and Disilathianes

While direct synthetic routes to this compound using organosilicon-sulfur reagents are not extensively detailed in the literature, the applications of these reagents in organic synthesis are broad and provide a powerful toolkit for developing such pathways. Silanethiols (R₃SiSH) and disilathianes, particularly Hexamethyldisilathiane ((CH₃)₃Si)₂S or TMS₂S), serve as potent and versatile sulfur-transfer agents. thieme-connect.comontosight.ai

Silanethiols are organosilicon compounds featuring a thiol group attached to a silicon atom. ontosight.ai Their high reactivity makes them valuable in various chemical transformations. ontosight.ai They can function as ligands for transition metal catalysts and as precursors in the synthesis of sulfur-containing polymers. ontosight.ai In the context of radical reactions, silanethiols can act as polarity-reversal catalysts, facilitating bond formations that are otherwise challenging. acs.org For instance, they are effective reducing agents for certain organic substrates through free-radical chain mechanisms. researchgate.net

Hexamethyldisilathiane (TMS₂S) is a key reagent for the synthesis of a wide array of sulfur-containing compounds. thieme-connect.com It is widely used as a source for the sulfur atom in reactions to form thioaldehydes, thioketones, and alkyl sulfides. thieme-connect.com Its utility has been demonstrated in the ring-opening of epoxides and aziridines to form 1,2-mercaptoalcohols and 1,2-mercaptoamines, respectively. thieme-connect.com This reactivity suggests a potential application in converting a precursor like 4,4-difluorocyclohexene (B13913980) oxide to the corresponding mercapto-alcohol, which could then be further transformed into this compound.

Recent research highlights the expanding role of TMS₂S in complex syntheses, as summarized in the table below.

Table 1: Selected Applications of Hexamethyldisilathiane (TMS₂S) in Organic Synthesis

| Reaction Type | Description | Catalyst/Conditions | Ref |

|---|---|---|---|

| Thionation | Conversion of carbonyl compounds to thiocarbonyls. | Varies | researchgate.net |

| Sulfide Synthesis | Cu-catalyzed coupling of aryl iodides to form symmetrical diaryl sulfides. | Copper | thieme-connect.com |

| Thioglycoside Synthesis | Ring-opening of 1,6-anhydrosugars to produce α-glycosyl thiols. | TMSOTf | thieme-connect.com |

| Isothiochromene Synthesis | Copper-catalyzed annulation with disilathiane as the sulfur source. | Copper | researchgate.net |

| Aziridine Ring Opening | Conversion of aziridines into 1,2-mercaptoamines. | TBAF | thieme-connect.com |

The ability of TMS₂S to act as a nucleophilic sulfur source under various catalytic conditions, including copper-catalysis, makes it a highly relevant reagent for devising a synthesis for this compound from a suitable electrophilic precursor, such as 4,4-difluoro-1-halocyclohexane. thieme-connect.comresearchgate.net

Enzymatic Approaches to Thiol Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often obviating the need for protecting groups. The synthesis of thiols, including potentially complex structures like this compound, can be achieved with high efficiency using enzymes. imreblank.ch

A prominent strategy involves the enzymatic hydrolysis of thioacetates, which are stable, storable precursors, to release the corresponding thiols. imreblank.chnih.gov This approach is particularly advantageous as thiols themselves can be unstable and prone to oxidation. imreblank.ch Esterases and lipases are the primary classes of enzymes employed for this transformation. imreblank.chnih.gov For example, Porcine Liver Esterase (PLE) has been shown to effectively hydrolyze various thioacetates to produce thiols in high yields. imreblank.chnih.gov

The general scheme for this chemoenzymatic process involves two steps:

Chemical Synthesis: A suitable precursor is reacted with thioacetic acid to form a stable thioacetate. imreblank.chnih.gov

Enzymatic Hydrolysis: The isolated thioacetate is hydrolyzed by an enzyme in an aqueous buffer to yield the final thiol product. imreblank.ch

Table 2: Examples of Enzymatic Thiol Synthesis via Thioacetate Hydrolysis

| Thioacetate Precursor | Enzyme | Reaction Conditions | Yield of Thiol | Ref |

|---|---|---|---|---|

| S-3-(2-methylfuryl) thioacetate | Porcine Liver Esterase (PLE) | pH 7.0, 23°C | >95% | imreblank.ch |

| (R,S)-α-terpineol thioacetates | Porcine Liver Esterase (PLE) | pH 8.0, 30°C, 24h | 88% | nih.gov |

| S-Benzyl thioacetate | Lipase TL IM | Continuous flow microreactor, 30 min | High Conversion | mdpi.com |

| Thioacetate of 3-mercaptohexanol | Porcine Liver Esterase (PLE) | Not specified | Good | imreblank.ch |

This methodology could be adapted for the synthesis of this compound. A plausible route would involve the conversion of a 4,4-difluorocyclohexanol precursor to its corresponding thioacetate, followed by selective enzymatic hydrolysis to furnish the target thiol. The mild conditions of the enzymatic step would be beneficial in preserving the fluorine substitutions on the cyclohexane ring.

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of a target molecule like this compound depends not only on the chosen synthetic route but also critically on the optimization of reaction parameters and the development of efficient isolation protocols.

Optimization of Reaction Conditions

The yield and purity of thiol synthesis are highly sensitive to reaction conditions. Key parameters that are frequently optimized include temperature, reaction time, solvent, pH, and the molar ratio of reactants and catalysts. mdpi.com For instance, in the synthesis of succinated thiol compounds, a 20-fold molar excess of the derivatizing agent and a neutral pH of 7.0 were found to be optimal for achieving a complete reaction. mdpi.com In base-catalyzed thiol-yne reactions, the choice of a strong organic base like DBU and its concentration was shown to dramatically shorten reaction times from hours to just 10 minutes while achieving nearly quantitative yields. researchgate.net

For esterification reactions used to create thiol precursors, such as the reaction between a polyol and a mercaptocarboxylic acid, the concentration of the acid catalyst is a critical parameter. rsc.org Insufficient catalyst may lead to an incomplete reaction, while excessive catalyst can promote the formation of unwanted thioester side-products, thereby reducing the purity of the desired intermediate. rsc.org

Table 3: Optimization Parameters in Thiol-Related Syntheses

| Reaction Type | Parameter Optimized | Optimal Condition | Outcome | Ref |

|---|---|---|---|---|

| Thiol Succination | Molar ratio (maleic anhydride:thiol) | 20-fold excess of anhydride | Complete reaction | mdpi.com |

| Thiol-Yne Click Reaction | Organic Base (equivalents) | 0.8-1.0 eq. DBU | 99% yield in 10 min | researchgate.net |

| Mercaptoester Synthesis | Acid Catalyst Concentration | 0.03 mol/mol of alcohol | Maximized purity (68.2%) by minimizing side-products | rsc.org |

| Sunlight-mediated Thiol-Yne | Reaction Medium | Aqueous medium with TBHP | Environmentally friendly, single-step synthesis | nih.gov |

Isolation Techniques

The isolation and purification of thiols can be challenging due to their volatility, strong odor, and susceptibility to oxidation into disulfides. researchgate.net Several specialized techniques have been developed to overcome these issues.

One powerful method is affinity chromatography , which utilizes the high affinity of the thiol group for specific chemical moieties. researchgate.net A common approach involves the use of a solid support, such as agarose (B213101) resin, functionalized with an organomercurial compound like 4-aminophenylmercuric acetate (B1210297) (Affi-Gel 501). researchgate.net Thiols in a crude extract will selectively bind to the mercury on the column, allowing impurities to be washed away. The bound thiol can then be released by eluting with a competing thiol-containing compound like cysteine or a reducing agent. researchgate.net

Another strategy involves reversible disulfide bond formation on a solid support. nih.govpnas.org In this technique, a resin containing an activated disulfide group (e.g., a 2-pyridyl disulfide) is used to capture thiol-containing compounds from a mixture. nih.govgoogle.com The thiol from the solution displaces one of the sulfur atoms on the resin, forming a new, immobilized disulfide bond. After washing the resin, the target thiol is recovered by treating the resin with a reducing agent such as dithiothreitol (B142953) (DTT). google.comresearchgate.net

Derivatization is also employed, where thiols are converted into more stable or easily detectable derivatives for purification or analysis, followed by a final step to regenerate the thiol. researchgate.net These specialized isolation methods are crucial for obtaining high-purity this compound from a complex reaction mixture.

Reactivity and Transformational Chemistry of 4,4 Difluorocyclohexane 1 Thiol

Mechanistic Investigations of Thiol Reactivity in Fluorinated Systems

The thiol group is a versatile functional group known for its nucleophilicity and its ability to participate in radical reactions. The presence of the electron-withdrawing fluorine atoms in 4,4-Difluorocyclohexane-1-thiol modulates these properties.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily participate in substitution reactions to form thioethers (sulfides). masterorganicchemistry.com The reaction of this compound with an appropriate electrophile, typically an alkyl halide, proceeds via an SN2 mechanism. To enhance the nucleophilicity of the thiol, it is often deprotonated with a base to form the corresponding thiolate.

A common method for the synthesis of thioethers is the Williamson ether synthesis, which can be adapted for sulfur compounds. masterorganicchemistry.comtcichemicals.com In this process, the thiol is treated with a base like sodium hydride to generate the thiolate anion, which then displaces a halide from an alkyl halide to form the thioether. For instance, the reaction of this compound with an alkyl bromide in the presence of a suitable base would yield the corresponding 4,4-difluorocyclohexyl alkyl sulfide (B99878).

The general reaction scheme is as follows:

Step 1: Deprotonation of the thiol

F2(C6H9)SH + Base → F2(C6H9)S- + [H-Base]+

Step 2: Nucleophilic attack on the alkyl halide

F2(C6H9)S- + R-X → F2(C6H9)S-R + X-

(where R is an alkyl group and X is a halide)

The table below illustrates the expected products from the reaction of this compound with various alkyl halides.

| Alkyl Halide | Product |

| Methyl Iodide | 1-(Methylthio)-4,4-difluorocyclohexane |

| Ethyl Bromide | 1-(Ethylthio)-4,4-difluorocyclohexane |

| Benzyl (B1604629) Chloride | 1-(Benzylthio)-4,4-difluorocyclohexane |

This table represents the predicted outcomes of nucleophilic substitution reactions based on established chemical principles.

The reactivity in these nucleophilic substitution reactions is sensitive to steric hindrance at the electrophilic carbon. tcichemicals.com Therefore, primary alkyl halides are the preferred substrates to ensure an efficient SN2 reaction and minimize potential elimination side reactions. masterorganicchemistry.com

In addition to nucleophilic behavior, thiols can undergo homolytic cleavage of the S-H bond to form thiyl radicals. This process is typically initiated by light or radical initiators. The resulting 4,4-difluorocyclohexane-1-thiyl radical is a key intermediate in various radical-mediated transformations.

The formation of the thiyl radical can be represented as:

F2(C6H9)SH + Initiator → F2(C6H9)S• + H-Initiator

Once formed, this thiyl radical can participate in a variety of reactions, including addition to unsaturated bonds (alkenes and alkynes) and hydrogen atom transfer processes. The stability and reactivity of this radical are influenced by the gem-difluoro substitution on the cyclohexane (B81311) ring.

Addition Reactions: Thiol-Ene and Thiol-Yne Click Chemistry

Thiol-ene and thiol-yne reactions are powerful examples of click chemistry, characterized by their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. These reactions proceed via a radical chain mechanism and are often initiated photochemically.

The photoinitiated addition of this compound to an olefin (alkene) is a classic example of a thiol-ene reaction. This reaction typically involves the use of a photoinitiator that, upon irradiation with UV light, generates radicals that abstract a hydrogen atom from the thiol, thus forming the thiyl radical. This thiyl radical then adds to the double bond of the olefin, creating a carbon-centered radical. This new radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product.

The general mechanism is as follows:

Initiation:

Photoinitiator + hν → 2R•

R• + F2(C6H9)SH → RH + F2(C6H9)S•

Propagation:

F2(C6H9)S• + CH2=CHR' → F2(C6H9)S-CH2-C•HR'

F2(C6H9)S-CH2-C•HR' + F2(C6H9)SH → F2(C6H9)S-CH2-CH2R' + F2(C6H9)S•

The addition typically follows an anti-Markovnikov regioselectivity, with the sulfur atom adding to the less substituted carbon of the double bond.

The table below provides hypothetical examples of products from the photoinitiated thiol-ene addition of this compound to various olefins.

| Olefin | Product |

| 1-Octene | 1-((4,4-Difluorocyclohexyl)thio)octane |

| Styrene | 2-((4,4-Difluorocyclohexyl)thio)-1-phenylethane |

| Methyl Acrylate | Methyl 3-((4,4-difluorocyclohexyl)thio)propanoate |

This table illustrates potential products from thiol-ene reactions based on known reactivity patterns.

The thiol-yne reaction is analogous to the thiol-ene reaction but involves the addition of a thiol across a triple bond (alkyne). The reaction can proceed in a stepwise manner, with the first addition leading to a vinyl sulfide, which can then undergo a second addition to form a dithioether. The stereochemistry of the initial vinyl sulfide product can often be controlled by the reaction conditions.

When a molecule contains both a thiol and an alkyne functionality, intramolecular thiol-yne cyclization can occur, leading to the formation of sulfur-containing heterocyclic compounds. Furthermore, if di-thiols or di-ynes are used, this chemistry can be extended to the synthesis of polymers. The stereochemical control during the addition process is crucial as it dictates the geometry of the resulting polymer backbone and, consequently, its material properties.

If the thiol and the ene (alkene) functionalities are present within the same molecule, an intramolecular thiol-ene reaction can be initiated, leading to the formation of cyclic structures. This strategy is a powerful tool for the synthesis of various sulfur-containing heterocycles. The regioselectivity of the cyclization is governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. For instance, a substrate containing a this compound moiety connected to an appropriate alkenyl chain could be cyclized to form a fused or spirocyclic heterocyclic system. The gem-difluoro group can influence the conformational preferences of the starting material and the transition state, thereby affecting the ease and outcome of the cyclization.

Oxidation Chemistry of the Thiol Group

The sulfur atom in this compound exists in its most reduced state (-2). It is readily susceptible to oxidation, which can be controlled to yield a variety of sulfur-containing functional groups with progressively higher oxidation states. The specific product obtained often depends on the choice of oxidant and the reaction conditions.

The oxidation of thiols is a stepwise process. The initial and most common oxidation product is a disulfide, which involves the formation of a sulfur-sulfur bond between two thiol molecules. Further oxidation of the sulfur atom leads to higher oxidation states.

Disulfides: The mild oxidation of this compound is expected to produce the corresponding symmetrical disulfide, Bis(4,4-difluorocyclohexyl) disulfide. This reaction is a common transformation for thiols and can be initiated by a variety of reagents, including air (aerobic oxidation), hydrogen peroxide, or halogens. bris.ac.uknih.gov The formation of disulfide bonds is a critical reaction in both synthetic chemistry and biological systems. nih.govnih.gov

Sulfenic Acids: The next step in the oxidation ladder is the formation of a sulfenic acid (R-SOH). In the case of the target compound, this would be 4,4-Difluorocyclohexane-1-sulfenic acid. Sulfenic acids are often transient and highly reactive intermediates. scite.aibldpharm.com They are challenging to isolate but are crucial in many biological redox processes. chemicalbook.com Their stability can be enhanced by steric hindrance, and stable crystalline sulfenic acids have been synthesized by the direct oxidation of sterically hindered thiols. researchgate.net

Sulfinic Acids: Further oxidation of the sulfenic acid intermediate yields a sulfinic acid (R-SO₂H). The corresponding product would be 4,4-Difluorocyclohexane-1-sulfinic acid. Sulfinic acids are generally more stable than sulfenic acids. chemicalbook.com The existence of this specific sulfinic acid is supported by the commercial availability of its corresponding salt, Sodium 4,4-difluorocyclohexanesulfinate. While direct synthesis from the thiol is not documented, its presence implies the accessibility of this oxidation state.

Sulfonic Acids: The highest oxidation state for the sulfur atom in this context is found in sulfonic acid (R-SO₃H), which for the title compound is 4,4-Difluorocyclohexane-1-sulfonic acid. This transformation typically requires strong oxidizing agents. chemicalbook.comgoogle.com The direct conversion of various aliphatic and aromatic thiols to sulfonic acids has been achieved using reagents like Oxone® or hydrogen peroxide with a methyltrioxorhenium catalyst. sigmaaldrich.com

The progression of oxidation states from this compound is summarized below:

| Starting Material | Product Name | Product Structure (R = 4,4-Difluorocyclohexyl) | Oxidation State of Sulfur |

| Thiol | Bis(4,4-difluorocyclohexyl) disulfide | R-S-S-R | -1 |

| Disulfide | 4,4-Difluorocyclohexane-1-sulfenic acid | R-SOH | 0 |

| Sulfenic Acid | 4,4-Difluorocyclohexane-1-sulfinic acid | R-SO₂H | +2 |

| Sulfinic Acid | 4,4-Difluorocyclohexane-1-sulfonic acid | R-SO₃H | +4 |

Achieving selectivity in thiol oxidation is a key challenge in synthetic chemistry. The choice of oxidant, catalyst, and reaction conditions allows for the targeted formation of a specific oxidation product.

For an aliphatic thiol like this compound, a range of selective methods can be applied:

To Disulfides: Mild and selective oxidation to the disulfide is often the most straightforward transformation. Methodologies that are effective for general thiols include the use of CoSalen as a catalyst with air as the oxidant, which provides high yields under gentle conditions. nih.gov Another efficient system involves catalysis by dichlorodioxomolybdenum(VI) with dimethyl sulfoxide (B87167) (DMSO) as the oxidant. chemicalbook.com Iron(III)-Tetra Phenyl Porphyrin (Fe(TPP)Cl) catalyzed oxidation with urea-hydrogen peroxide also provides a selective conversion to disulfides. sioc-journal.cn

To Sulfonic Acids: For a more extensive oxidation to the sulfonic acid level, stronger and more specialized reagent systems are necessary. A one-pot procedure using hydrogen peroxide as the oxidant catalyzed by methyltrioxorhenium (MeReO₃) has been shown to be effective for converting both aryl and alkyl thiols directly to sulfonic acids in high yields. ed.ac.uk Another convenient and powerful reagent system is Oxone® in combination with sodium bicarbonate (NaHCO₃). sigmaaldrich.com

The table below outlines several selective oxidation methodologies applicable to aliphatic thiols.

| Target Product | Reagent(s) | Catalyst | Typical Conditions | Reference(s) |

| Disulfide | Air | CoSalen | Room Temperature | nih.gov |

| Disulfide | Dimethyl Sulfoxide (DMSO) | MoO₂Cl₂(DMSO)₂ | Room Temperature, 5-30 min | chemicalbook.com |

| Disulfide | H₂O₂ | Chromic potassium sulphate | Room Temperature, 60% Methanol | |

| Disulfide | Urea-Hydrogen Peroxide (UHP) | Fe(TPP)Cl | Methanol | sioc-journal.cn |

| Sulfonic Acid | Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MeReO₃) | Acetonitrile (B52724), 20°C | ed.ac.uk |

| Sulfonic Acid | Oxone® | None (NaHCO₃ additive) | CH₃CN-H₂O, Room Temperature | sigmaaldrich.com |

Derivatization and Functional Group Interconversions

Beyond oxidation, the thiol group of this compound is a key handle for introducing a variety of other sulfur-containing functionalities and for further molecular elaboration.

Sulfonyl fluorides are valuable functional groups in chemical biology and drug discovery, known for their unique reactivity and stability. There are established methods to convert thiols into sulfonyl fluorides. A particularly effective modern approach is the electrochemical oxidative coupling of thiols with a fluoride (B91410) source. This method allows for the synthesis of alkyl and aryl sulfonyl fluorides from their corresponding thiols or disulfides using potassium fluoride (KF) as an inexpensive and safe fluoride source, avoiding harsh chemical oxidants. bldpharm.com This process is believed to proceed through sulfenyl fluoride and sulfinyl fluoride intermediates. bldpharm.com Applying this to this compound would provide direct access to 4,4-Difluorocyclohexane-1-sulfonyl fluoride.

Alternatively, sulfonyl fluorides can be synthesized from the corresponding sulfonic acids. nih.gov Therefore, a two-step sequence involving the oxidation of this compound to its sulfonic acid, followed by a deoxyfluorination reaction using reagents like Xtalfluor-E®, would also yield the target sulfonyl fluoride. nih.gov

The reaction of thiols with halogenating agents can produce sulfenyl halides. The chlorination of thiols with N-Chlorosuccinimide (NCS) is a common method to generate sulfenyl chlorides (R-SCl). sioc-journal.cn The reaction of this compound with NCS would be expected to yield 4,4-Difluorocyclohexane-1-sulfenyl chloride.

Mechanistic studies on the reaction between thiophenols and NCS reveal a complex process. chemicalbook.com It begins with a slow direct chlorination by NCS, which produces HCl. This in-situ generated HCl then catalyzes the release of molecular chlorine (Cl₂) from the remaining NCS. The disulfide is formed as an intermediate, which is then rapidly cleaved by the generated Cl₂ to form the sulfenyl chloride product. chemicalbook.com Due to the exothermicity and gas evolution (HCl), these reactions must be handled with care, particularly on a larger scale.

The sulfur atom of a thiol is nucleophilic and readily reacts with a wide range of carbon-based electrophiles. This reactivity allows for the formation of stable carbon-sulfur bonds, leading to thioethers. For this compound, these transformations provide a straightforward route to a diverse set of derivatives.

Common electrophilic transformations include:

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (to form the more nucleophilic thiolate anion, RS⁻) results in the formation of the corresponding thioether (R-S-R').

Michael Addition: As a soft nucleophile, the thiol can undergo conjugate addition to α,β-unsaturated carbonyl compounds (e.g., acrylates, enones) to form β-thio-carbonyl compounds.

Reaction with Epoxides: The thiol can act as a nucleophile to open epoxide rings, resulting in the formation of β-hydroxy thioethers.

These fundamental reactions expand the synthetic utility of this compound, making it a versatile building block for introducing the 4,4-difluorocyclohexyl moiety into more complex molecular architectures.

Conformational Analysis and Stereochemical Implications of 4,4 Difluorocyclohexane 1 Thiol

Impact of gem-Difluorination on Cyclohexane (B81311) Ring Conformation

The presence of a gem-difluoro group significantly alters the conformational landscape of the cyclohexane ring compared to its non-fluorinated counterpart. These changes are driven by a combination of electrostatic interactions, steric effects, and nonclassical hydrogen bonding.

Preferred Chair Conformations and Inversion Barriers

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org However, the introduction of gem-difluorination can alter this preference. In the case of 4,4-difluorocyclohexane-1-thiol, the thiol group at C1 can exist in either an axial or equatorial position. The gem-difluoro group at C4 influences the equilibrium between these two chair conformers.

| Compound | More Stable Conformation | Energy Difference (kcal/mol) | Reference |

| Methylcyclohexane | Equatorial | 1.7 | libretexts.org |

| cis-1,4-Dichlorocyclohexane | One axial, one equatorial | - | rsc.org |

| 4,4-Difluoromethoxycyclohexane | Axial methoxy (B1213986) | - | rsc.org |

Nonclassical Hydrogen Bonding Interactions in Fluorinated Cyclohexanes

Recent studies have highlighted the importance of nonclassical hydrogen bonds (NCHBs) in dictating the conformational preferences of fluorinated cyclohexanes. nih.govacs.orgresearchgate.net These interactions, often of the C-H···F or C-H···O type, are weaker than classical hydrogen bonds but can collectively provide significant stabilization. nih.govresearchgate.net In selectively fluorinated methoxycyclohexanes, the preference for an axial methoxy group has been attributed to stabilizing 1,3-diaxial C-H···O interactions, where the hydrogens are polarized by vicinal fluorine atoms. acs.orgrsc.orgrsc.org

Similarly, in fluorinated cyclohexanes, C-F···H-C interactions can occur. nih.govacs.orgresearchgate.net Theoretical studies on 1,1,4-trifluorocyclohexane and 1,1,3,3,4,5,5-heptafluorocyclohexane have shown a preference for the axial fluorine at C4, which is largely accounted for by NCHBs between the axial C4-fluorine and the diaxial hydrogens at C2 and C6. nih.govacs.orgresearchgate.net These interactions arise from the polarization of the C-H bonds by the gem-difluoro groups, making the hydrogens more electropositive and thus better hydrogen bond donors. While fluorine is generally a weaker hydrogen bond acceptor than oxygen, these electrostatic interactions can still significantly influence conformational equilibria. acs.org

Stereoisomerism and Chirality in this compound Derivatives

The introduction of substituents onto the this compound scaffold can lead to the formation of stereoisomers, including diastereomers and enantiomers.

Diastereomeric and Enantiomeric Considerations

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. uou.ac.insavemyexams.comsavemyexams.com this compound itself is achiral as it possesses a plane of symmetry passing through C1 and C4. However, the introduction of a substituent at a position other than C1 or C4, or the modification of the thiol group with a chiral moiety, can create one or more chiral centers, leading to the possibility of enantiomers and diastereomers.

For example, if a substituent is introduced at the C2 position, both C1 and C2 become chiral centers. This would result in the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers would be a pair of enantiomers, as would the (1R, 2S) and (1S, 2R) isomers. The relationship between the (1R, 2R) and (1R, 2S) isomers (and other non-mirror image pairs) would be diastereomeric. uou.ac.in

The cis/trans isomerism in cyclic compounds is a form of diastereomerism. savemyexams.com For a disubstituted cyclohexane, the relative orientation of the two substituents (both on the same side of the ring - cis, or on opposite sides - trans) defines the diastereomer. savemyexams.com

Stereoselective Synthetic Pathways for Chiral Derivatives

The synthesis of specific stereoisomers of this compound derivatives requires stereoselective methods. Such strategies are crucial in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. While specific stereoselective syntheses for derivatives of this compound are not extensively documented in the provided search results, general principles of stereoselective synthesis can be applied.

Stereoselective strategies often involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, the diastereoselective hydrogenation of a double bond in a precursor molecule using a catalyst like Crabtree's catalyst can lead to the formation of a specific diastereomer. elsevierpure.com Enzymatic reactions, known for their high stereospecificity, can also be employed to resolve racemic mixtures or to perform enantioselective transformations. core.ac.uk For example, lipases can be used for the kinetic resolution of racemic alcohols or esters. core.ac.uk

Given the presence of the thiol group, derivatives of this compound could potentially be synthesized via nucleophilic opening of a chiral epoxide with a thiol-containing nucleophile, or through the conjugate addition of a thiol to a chiral α,β-unsaturated system. The development of such stereoselective pathways would be essential for exploring the structure-activity relationships of chiral derivatives of this fluorinated cyclohexane.

Dynamic Stereochemistry and Conformational Equilibria

The stereochemical and conformational properties of this compound are dictated by the puckered nature of the cyclohexane ring. This six-membered ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. For a substituted cyclohexane such as this compound, this results in a dynamic equilibrium between two distinct chair conformers. This process, known as ring inversion or chair-flipping, involves the rapid interconversion of the two chair forms at room temperature.

During this inversion, the orientations of the substituents on the ring are interchanged. An axial substituent in one chair conformer becomes an equatorial substituent in the flipped conformer, and vice versa. In the case of this compound, the two fluorine atoms are geminally substituted on the same carbon (C4), meaning one is always axial and one is always equatorial in any given chair conformation. The key conformational equilibrium, therefore, involves the thiol (-SH) group at the C1 position, which can exist in either an axial or an equatorial orientation. The relative stability of these two conformers and the energy barrier to their interconversion are critical aspects of the molecule's dynamic stereochemistry.

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to investigate the kinetics of dynamic processes such as the ring inversion of cyclohexane derivatives. epa.gov At room temperature, the chair-flipping process is typically fast on the NMR timescale. This rapid exchange results in an averaged spectrum where the signals for the axial and equatorial protons, as well as for the distinct conformers, are observed as single, time-averaged resonances.

As the temperature of the sample is lowered, the rate of ring inversion decreases. When the rate of this conformational exchange becomes comparable to the frequency difference between the signals for the two conformers, the corresponding NMR peaks broaden significantly. The temperature at which these broad peaks merge into a single averaged signal is known as the coalescence temperature (Tc). aip.orgcore.ac.uk Upon further cooling, the signals sharpen again to reveal separate, distinct spectra for each of the two chair conformers, which are now "frozen out" on the NMR timescale.

From the coalescence temperature and the chemical shift difference (Δν) between the signals of the two conformers at a temperature well below coalescence, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the energy barrier to interconversion.

Table 1: Illustrative Conformational Dynamics Data based on 1,1-Difluorocyclohexane Studies This table presents experimental data for 1,1-Difluorocyclohexane as an analogue to illustrate the type of information obtained from VT-NMR studies.

| Parameter | Value | Solvent | Reference |

| Coalescence Temperature (Tc) | 228 K (-45 °C) | CS2 / CFCl3 (1:1 vol/vol) | aip.org |

| Activation Enthalpy (ΔH‡) | 9.0 kcal/mol | CS2 | aip.org |

| Activation Entropy (ΔS‡) | -3.3 e.u. | CS2 | aip.org |

| Free Energy of Activation (ΔG‡ at Tc) | 9.8 kcal/mol | CS2 / CFCl3 | aip.org |

The axial and equatorial conformers of this compound can be distinguished by characteristic signals in their NMR and IR spectra. epa.gov At low temperatures, where the ring inversion is slow, these distinct spectroscopic signatures allow for the identification and characterization of each conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shift and spin-spin coupling constants of the proton at C1 (the methine proton attached to the same carbon as the thiol group) are particularly diagnostic.

Chemical Shift: In cyclohexane systems, axial protons are generally more shielded by C-C single bond anisotropy and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts. organicchemistrydata.orgmriquestions.com Therefore, the signal for the axial H-1 proton is expected to be upfield from the signal for the equatorial H-1 proton.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons. An axial H-1 proton will have large axial-axial couplings (typically 8-13 Hz) with the axial protons on C2 and C6, and smaller axial-equatorial couplings (typically 2-5 Hz). Conversely, an equatorial H-1 proton will only have smaller equatorial-axial and equatorial-equatorial couplings. This results in a significantly different signal multiplicity and width for the H-1 proton in each conformer.

In ¹³C NMR spectroscopy, the chemical shifts of the ring carbons are also influenced by the orientation of the thiol substituent. The carbon bearing an axial substituent is typically shielded (moves to a lower ppm value) compared to when it bears an equatorial substituent, an effect known as the gamma-gauche effect.

Infrared (IR) Spectroscopy: The vibrational frequency of the carbon-sulfur (C-S) bond can also provide information about the conformation. The C-S stretching frequency is sensitive to the local electronic and steric environment. While the differences can be subtle, the C-S stretching absorption for an axial thiol group may occur at a different wavenumber compared to an equatorial thiol group. Generally, C-S stretching vibrations are found in the fingerprint region of the IR spectrum. researchgate.net

Table 2: Predicted Spectroscopic Signatures for the Conformers of this compound This table summarizes the expected spectroscopic features based on established principles of conformational analysis.

| Spectroscopic Feature | Thiol-Axial Conformer | Thiol-Equatorial Conformer |

| ¹H NMR: H-1 Chemical Shift | Higher field (more shielded, lower ppm) | Lower field (less shielded, higher ppm) |

| ¹H NMR: H-1 Signal Appearance | Broad multiplet, often described as a "triplet of triplets" with large axial-axial (Jax,ax) and smaller axial-equatorial (Jax,eq) couplings. | Narrower multiplet with only small equatorial-axial (Jeq,ax) and equatorial-equatorial (Jeq,eq) couplings. |

| ¹³C NMR: C-1 Chemical Shift | Higher field (shielded) | Lower field (deshielded) |

| IR: C-S Stretch Frequency | Expected in the 600-800 cm⁻¹ region; may differ slightly from the equatorial conformer. | Expected in the 600-800 cm⁻¹ region; may differ slightly from the axial conformer. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 4,4-difluorocyclohexane-1-thiol, offering detailed insights into its molecular framework. The presence of fluorine atoms introduces unique spectral features that can be harnessed for comprehensive characterization.

Elucidation of Fluorine-Induced Effects in ¹⁹F NMR

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.combiophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable information about the molecular structure. biophysics.orgicpms.cz The large chemical shift dispersion in ¹⁹F NMR, spanning a wide range, minimizes the probability of signal overlap, simplifying spectral interpretation. icpms.cz

Fluorine substitution can induce significant stereoelectronic effects. For instance, in selectively fluorinated methoxycyclohexanes, the presence of a CF2 group can lead to pseudo-anomeric effects, influencing the conformational preferences of the ring. st-andrews.ac.uknajah.edu These effects arise from electrostatic interactions between the electron-withdrawing fluorine atoms and other parts of the molecule. st-andrews.ac.uknajah.edu While direct studies on this compound are not abundant, the principles observed in related fluorinated cyclohexanes suggest that the fluorine atoms in this compound would significantly impact its conformational equilibrium and the chemical shifts of both fluorine and hydrogen nuclei.

The coupling between ¹⁹F and nearby ¹H nuclei (J-coupling) provides further structural information. These coupling constants are sensitive to the dihedral angle between the coupled nuclei, which can help in determining the conformation of the cyclohexane (B81311) ring.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Cyclohexane Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| Cyclohexyl fluoride (B91410) | CCl₃F | - | - | acs.org |

| 4,4-Difluorocyclohexanone (B151909) | - | - | - | chemicalbook.com |

| Sodium 4,4-difluorocyclohexane-1-sulfinate | MeOD | - | - | baranlab.org |

Note: Specific chemical shift and coupling constant data for this compound were not available in the searched literature. The table provides examples from related structures.

Application of ¹H, ¹³C, and 2D NMR Techniques for Complex Structures

While ¹⁹F NMR is crucial, a complete structural elucidation of this compound requires a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques.

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. The signals for the protons on the cyclohexane ring will be split by neighboring protons and by the fluorine atoms. The coupling constants (J-values) from these splittings are invaluable for determining the relative stereochemistry of the protons and the conformation of the ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org Due to the symmetry of the cyclohexane ring in this compound, a reduced number of signals is expected compared to the total number of carbon atoms. The carbon atom bearing the two fluorine atoms (C4) will exhibit a characteristic signal, often a triplet due to C-F coupling, at a specific chemical shift. libretexts.org The chemical shifts of the other carbon atoms will also be influenced by the presence of the fluorine and thiol groups. libretexts.orglibretexts.org Broadband decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon. libretexts.org

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the cyclohexane ring. nationalmaglab.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity across the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which is crucial for determining the stereochemistry and preferred conformation of the cyclohexane ring. biophysics.org

By combining the data from these various NMR experiments, a detailed and unambiguous three-dimensional structure of this compound can be constructed.

Table 2: Expected NMR Signals for this compound

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations in 2D NMR |

| ¹H | H-1 | 2.5 - 3.5 | Multiplet | COSY with H-2, H-6; HSQC with C-1; HMBC with C-2, C-3, C-5, C-6 |

| ¹H | H-2, H-6 | 1.5 - 2.5 | Multiplet | COSY with H-1, H-3, H-5; HSQC with C-2, C-6; HMBC with C-1, C-3, C-4, C-5 |

| ¹H | H-3, H-5 | 1.5 - 2.5 | Multiplet | COSY with H-2, H-4, H-6; HSQC with C-3, C-5; HMBC with C-1, C-2, C-4, C-6 |

| ¹H | SH | 1.0 - 2.0 | Singlet or Triplet | - |

| ¹³C | C-1 | 30 - 45 | Singlet (decoupled) | HSQC with H-1; HMBC with H-2, H-3, H-5, H-6 |

| ¹³C | C-2, C-6 | 25 - 40 | Singlet (decoupled) | HSQC with H-2, H-6; HMBC with H-1, H-3, H-5 |

| ¹³C | C-3, C-5 | 20 - 35 | Singlet (decoupled) | HSQC with H-3, H-5; HMBC with H-1, H-2, H-4, H-6 |

| ¹³C | C-4 | 115 - 130 | Triplet (due to C-F coupling) | HMBC with H-2, H-3, H-5, H-6 |

| ¹⁹F | F-4 | -90 to -110 | Multiplet | - |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Monitoring Reaction Intermediates and Reaction Progress by NMR

NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. mdpi.comnih.gov The distinct signals of fluorine-containing compounds in ¹⁹F NMR make it an ideal tool for tracking reactions involving this compound. magritek.com

By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of starting material signals and the appearance of product signals. nih.govresearchgate.net This allows for the determination of reaction rates and the identification of any transient intermediates that may form. For example, in the oxidation of a thiol to a disulfide, ¹H NMR can be used to monitor the change in the chemical environment of the protons adjacent to the sulfur atom. mdpi.com

In reactions involving this compound, both ¹H and ¹⁹F NMR can be employed. The ¹⁹F NMR spectrum would be particularly clean, as the fluorine signals are well-separated from other signals, providing an unambiguous way to follow the conversion of the starting material. magritek.com This is especially beneficial in complex reaction mixtures where proton signals might overlap. biophysics.org The ability to monitor reactions in situ without the need for sample workup preserves the integrity of the reaction mixture and provides more accurate kinetic data. nih.gov

Mass Spectrometry for Molecular Characterization of Derivatives

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uakron.edu For derivatives of this compound, high-resolution mass spectrometry and tandem mass spectrometry are particularly informative.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental formula of a molecule, as there are very few combinations of atoms that will have a specific, highly precise mass.

For a derivative of this compound, HRMS would be used to confirm its molecular formula. For example, if the thiol group is reacted to form a disulfide, HRMS can precisely determine the mass of the resulting molecule, confirming that the dimerization has occurred. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. nih.gov

Table 3: Theoretical Exact Masses for this compound and a Potential Derivative

| Compound | Molecular Formula | Theoretical Exact Mass (monoisotopic) |

| This compound | C₆H₁₀F₂S | 152.0471 |

| Bis(4,4-difluorocyclohexyl) disulfide | C₁₂H₁₈F₄S₂ | 302.0789 |

Calculated using standard atomic weights.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for structural elucidation. uakron.eduimreblank.ch In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides detailed information about the structure of the precursor ion. d-nb.info

For derivatives of this compound, MS/MS can be used to identify the different components of the molecule. uakron.edu The fragmentation pattern will be characteristic of the specific derivative. For instance, in a disulfide derivative, fragmentation would likely occur at the S-S bond, as well as at various points on the cyclohexane ring. The masses of the resulting fragments can be used to piece together the structure of the original molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's solid-state structure, providing precise data on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers and substituents. ed.ac.uk For this compound, this technique can definitively establish the relative stereochemistry of the thiol group with respect to the cyclohexane ring, distinguishing between the cis and trans isomers.

In the crystalline state, the molecule adopts a specific, low-energy conformation. X-ray diffraction analysis of a suitable single crystal would yield an electron density map from which the atomic positions can be refined. This refinement allows for the direct visualization of the chair conformation of the cyclohexane ring and the axial or equatorial position of the thiol substituent. The trans isomer would show the thiol group in an equatorial position, which is generally the more stable conformation, while the cis isomer would feature an axial thiol group. Studies on similarly substituted cyclohexanes, such as 1,2- and 1,4-difluorocyclohexane, have utilized computational and spectroscopic methods to determine conformational preferences, which can be unequivocally confirmed by X-ray diffraction. acs.orgnih.gov

While this compound itself is achiral, derivatization with a chiral auxiliary could produce enantiomers whose absolute configuration could be determined. ed.ac.uk The determination of absolute structure is possible due to the phenomenon of resonant (or anomalous) scattering, which introduces small, measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). ed.ac.uk

Table 1: Hypothetical Crystallographic Data for trans-4,4-Difluorocyclohexane-1-thiol

| Parameter | Expected Value/Information Determined |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

| Key Bond Lengths (Å) | C-S: ~1.82 Å; C-F: ~1.35 Å; C-C: ~1.54 Å |

| Key Bond Angles (°) | C-C-S: ~110°; F-C-F: ~109.5° |

| Conformation | Chair conformation of the cyclohexane ring |

| Stereochemistry | Unambiguous assignment of the trans configuration (equatorial -SH) |

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are essential, non-destructive techniques for identifying functional groups and probing molecular structure. masterorganicchemistry.com These vibrational spectroscopic methods are highly complementary and provide detailed insights into the conformational properties of this compound.

Infrared spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. masterorganicchemistry.com The key functional groups in this compound have characteristic absorption bands. The most diagnostic of these is the S-H stretching vibration, which typically appears as a weak but sharp band in the 2550-2600 cm⁻¹ region. researchgate.net Its weakness is a distinguishing feature. Other important vibrations include the C-F stretches, usually found in the 1000-1400 cm⁻¹ region, and the C-H stretches of the cyclohexane ring, which occur just below 3000 cm⁻¹. vscht.cz

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the C-S and S-H bonds. rsc.org The S-H stretch is also observable in Raman spectra. Low-frequency Raman spectra can provide information on the torsional and skeletal modes of the cyclohexane ring, which are sensitive to the molecule's conformation. nih.gov

Conformational analysis of the cis and trans isomers can be performed by examining the vibrational spectra. The precise frequency of the C-S and S-H stretches can be influenced by whether the thiol group is in an axial or equatorial position. Computational studies, combined with experimental IR and Raman data, can help assign specific spectral features to each conformer and even estimate their relative populations in different phases. researchgate.netacs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Characteristics |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak and sharp in IR; observable in Raman researchgate.net |

| C-H Stretch (sp³ CH₂) | IR, Raman | 2850 - 2960 | Strong in IR vscht.cz |

| CH₂ Bend (Scissoring) | IR | ~1465 | Medium intensity vscht.cz |

| C-F Stretch | IR | 1000 - 1400 | Strong, often multiple bands |

| C-S Stretch | Raman, IR | 600 - 750 | Often weak in IR, more prominent in Raman |

| Cyclohexane Ring Vibrations | IR, Raman | Fingerprint Region (<1500) | Complex pattern, sensitive to stereochemistry and conformation |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is an indispensable tool for assessing the chemical purity of this compound and for separating its potential cis and trans isomers. nih.gov Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), can be optimized for these purposes. nih.gov

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of synthesized compounds. energetic-materials.org.cn A sample of this compound would be injected onto a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz Impurities, which differ in polarity from the main compound, will have different retention times, appearing as separate peaks in the chromatogram. A UV detector is commonly used, although the thiol group itself is not a strong chromophore. Detection may be more effective at low wavelengths (e.g., 210 nm) or by using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. energetic-materials.org.cn

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used. In RP-HPLC, the more polar cis isomer would be expected to elute earlier (have a shorter retention time) than the less polar trans isomer. Methodical screening of different columns and mobile phase compositions can optimize the resolution between the isomer peaks. lcms.cz

Gas Chromatography (GC): As a relatively volatile compound, this compound is also amenable to analysis by GC. ionicon.com Using a polar capillary column (e.g., a wax or cyanopropyl-based phase), the isomers can be separated based on differences in their boiling points and interactions with the stationary phase. The less polar trans isomer would likely exhibit a shorter retention time on a polar column. Coupling the GC to a mass spectrometer (GC-MS) allows for the simultaneous separation and identification of the isomers and any impurities. uni-muenchen.de

Table 3: Summary of Chromatographic Methods for Analysis

| Technique | Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Application |

| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecylsilane) | Acetonitrile/Water gradient | Purity assessment; separation of cis/trans isomers energetic-materials.org.cn |

| Normal-Phase HPLC (NP-HPLC) | Silica or Cyano | Hexane/Ethyl Acetate (B1210297) | Separation of cis/trans isomers |

| Gas Chromatography (GC-FID/GC-MS) | DB-WAX (Polyethylene glycol) | Helium or Hydrogen | Purity assessment; separation of cis/trans isomers uni-muenchen.de |

| Affinity Chromatography | Organomercurial Agarose (B213101) | Buffer system | Selective isolation of thiol-containing compounds nih.gov |

Computational and Theoretical Investigations of 4,4 Difluorocyclohexane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Energetics

There are no specific studies found that apply quantum chemical methods to 4,4-Difluorocyclohexane-1-thiol.

No publications detailing the use of high-accuracy ab initio methods for predicting the properties of this compound are available. These methods are often employed to provide benchmark data for thermochemical properties like enthalpies of formation. nih.gov

Specific electrostatic potential maps for this compound have not been published. Generally, such maps are valuable for understanding the charge distribution and predicting sites of nucleophilic or electrophilic attack. For similar molecules, the difluoromethyl group is recognized as a bioisostere for a thiol group, and their electrostatic potential surfaces show similarities, with negative potential around the fluorine and sulfur atoms and positive potential around the acidic protons. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

There is no evidence of molecular dynamics (MD) simulations being performed on this compound. MD simulations would be instrumental in understanding the dynamic behavior of the molecule, including the rates of chair-flipping and the conformational landscape accessible at different temperatures.

Mechanistic Studies through Computational Chemistry

No computational studies on the reaction mechanisms involving this compound were found.

Without specific reactions being studied, no transition state analyses or reaction coordinate determinations for this compound have been reported. For general thiol-ene reactions, computational methods have been used to determine the energetics of stationary points along the reaction pathway, providing insights into the reaction kinetics. nih.gov

Elucidation of Radical and Ionic Pathways

Computational chemistry provides powerful tools to elucidate the complex reactive pathways of molecules like this compound. Theoretical investigations primarily focus on the formation, stability, and subsequent reactions of key intermediates, offering insights into reaction mechanisms that are often difficult to probe experimentally. For this molecule, both radical and ionic pathways are of significant interest due to the presence of the thiol group, a known participant in both types of reactions, and the influence of the gem-difluoro substitution on the cyclohexane (B81311) ring.

Radical Pathways:

The principal radical pathway for thiols involves the homolytic cleavage of the S-H bond, which is relatively weak, to form a thiyl radical (RS•). nih.gov This process can be initiated by radical initiators or photolysis. acgpubs.org In the case of this compound, the formation of the 4,4-difluorocyclohexanethiyl radical is a key step. Computational studies, typically employing Density Functional Theory (DFT), can model this hydrogen abstraction process. mdpi.com

Theoretical calculations can determine the bond dissociation energy (BDE) of the S-H bond, which is a critical parameter for predicting the facility of thiyl radical formation. The presence of the electron-withdrawing fluorine atoms at the C4 position is expected to have a modest influence on the S-H BDE compared to unsubstituted cyclohexanethiol.

Once formed, the 4,4-difluorocyclohexanethiyl radical can participate in various reactions, such as addition to unsaturated bonds (thiol-ene and thiol-yne reactions) or hydrogen abstraction from other molecules. acgpubs.org Computational models can map the potential energy surfaces for these reactions, identifying transition states and calculating activation barriers, which are crucial for predicting reaction rates and product distributions.

A hypothetical reaction pathway that can be computationally explored is the intramolecular hydrogen abstraction by the thiyl radical. However, in this specific molecule, the abstraction of a hydrogen atom from the cyclohexane ring by the sulfur-centered radical is likely to be energetically unfavorable due to the strength of C-H bonds.

Ionic Pathways:

Ionic pathways for this compound primarily involve the nucleophilicity of the thiol group or the corresponding thiolate anion. The thiol can act as a nucleophile, attacking electrophilic centers. The acidity of the thiol proton (pKa) is a key factor in its ionic reactivity, and this can be computationally predicted. The gem-difluoro group, with its inductive electron-withdrawing effect, is expected to increase the acidity of the thiol proton compared to cyclohexanethiol, making the corresponding thiolate easier to form.

Computational studies can model nucleophilic substitution and addition reactions. For instance, the reaction of the 4,4-difluorocyclohexanethiolate with an alkyl halide can be investigated to determine the reaction profile, including the energies of the reactants, transition state, and products.

Another potential ionic pathway is the acid-catalyzed addition of the thiol to a carbonyl compound, forming a thioacetal. Theoretical calculations can elucidate the mechanism of such reactions, including the initial protonation of the carbonyl oxygen, subsequent nucleophilic attack by the sulfur atom, and the final dehydration steps.

The table below presents hypothetical, yet plausible, calculated energy changes for key steps in radical and ionic reactions involving this compound, based on typical values for similar reactions found in computational chemistry literature.

| Reaction Step | Pathway | Calculated Parameter | Hypothetical Value (kcal/mol) |

| S-H Bond Homolysis | Radical | Bond Dissociation Energy | +85 |

| Hydrogen Abstraction from Cyclohexane by an external radical (e.g., •CH3) | Radical | Activation Energy | +10 |

| Addition of the Thiyl Radical to Ethene | Radical | Activation Energy | +5 |

| Thiol Deprotonation | Ionic | Free Energy of Reaction | -15 (in a suitable base) |

| Nucleophilic attack of Thiolate on Methyl Iodide | Ionic | Activation Energy | +12 |

Note: These values are illustrative and would require specific DFT calculations for this compound to be confirmed.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry, particularly DFT, has become an indispensable tool for predicting the spectroscopic parameters of molecules. nih.govnih.govresearchgate.net These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the relationship between structure and spectroscopic properties. For this compound, computational methods can predict key spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Spectra Prediction: